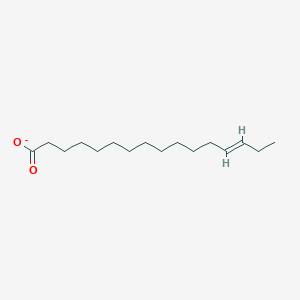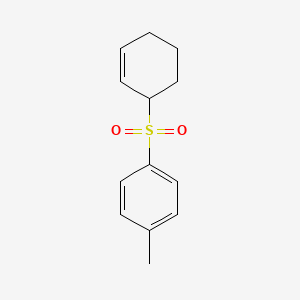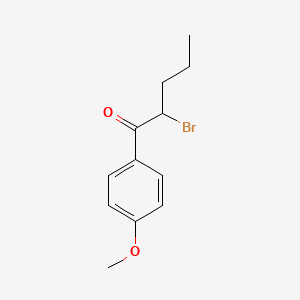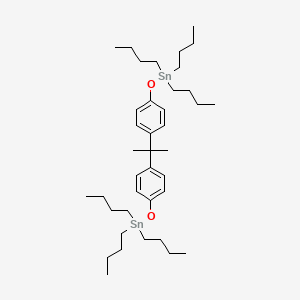
(E)-hexadec-13-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-hexadec-13-enoate is an organic compound belonging to the class of esters. It is characterized by a long carbon chain with a double bond at the 13th position in the E-configuration, which means the substituents on the double bond are on opposite sides. This compound is often found in natural products and has various applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-hexadec-13-enoate can be synthesized through several methods. One common approach is the esterification of (E)-hexadec-13-enoic acid with an alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. Another method involves the transesterification of (E)-hexadec-13-enoic acid esters with different alcohols.
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-hexadec-13-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (E)-hexadec-13-enoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: (E)-hexadec-13-enoic acid.
Reduction: (E)-hexadec-13-enol.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-hexadec-13-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug delivery agent.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of (E)-hexadec-13-enoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting membrane fluidity and function. It may also act as a ligand for certain receptors, modulating signaling pathways involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-hexadec-13-enoate: The Z-isomer of hexadec-13-enoate, where the substituents on the double bond are on the same side.
Hexadec-12-enoate: An isomer with the double bond at the 12th position.
Hexadec-14-enoate: An isomer with the double bond at the 14th position.
Uniqueness
(E)-hexadec-13-enoate is unique due to its specific double bond position and configuration, which can influence its chemical reactivity and biological activity. The E-configuration often results in different physical and chemical properties compared to its Z-isomer, making it valuable for specific applications.
Eigenschaften
Molekularformel |
C16H29O2- |
|---|---|
Molekulargewicht |
253.40 g/mol |
IUPAC-Name |
(E)-hexadec-13-enoate |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4H,2,5-15H2,1H3,(H,17,18)/p-1/b4-3+ |
InChI-Schlüssel |
UFRASUJYZLLIJC-ONEGZZNKSA-M |
Isomerische SMILES |
CC/C=C/CCCCCCCCCCCC(=O)[O-] |
Kanonische SMILES |
CCC=CCCCCCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Benzyl(methyl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/no-structure.png)


![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)

